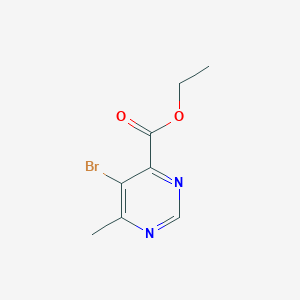
Ala-Lys-Ala
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ala-Lys-Ala is a tripeptide composed of three amino acids: alanine, lysine, and alanine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, immune responses, and cell growth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Lys-Ala can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first alanine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, lysine, is coupled to the growing chain using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Repetition: The deprotection and coupling steps are repeated for the second alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated SPPS, which allows for the efficient and high-throughput synthesis of peptides. The use of automated synthesizers ensures consistency and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
Ala-Lys-Ala can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized products include aldehydes and carboxylic acids.
Reduction: Reduced products include primary amines.
Substitution: Substituted products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Ala-Lys-Ala has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of Ala-Lys-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residue, with its positively charged side chain, can form electrostatic interactions with negatively charged molecules. This interaction can influence various cellular pathways, including signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Ala-Ala-Lys: Another tripeptide with a similar structure but different sequence.
Ala-Lys-Arg-Ala: A tetrapeptide with an additional arginine residue.
Uniqueness
Ala-Lys-Ala is unique due to its specific sequence, which influences its chemical properties and biological activities. The presence of lysine in the middle of the sequence allows for specific interactions that are not possible with other sequences.
Propiedades
Fórmula molecular |
C12H24N4O4 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H24N4O4/c1-7(14)10(17)16-9(5-3-4-6-13)11(18)15-8(2)12(19)20/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1 |
Clave InChI |
QUIGLPSHIFPEOV-CIUDSAMLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)

![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)


![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)
![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)
